molecular formula C17H27N3O4S B11535372 N'-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide

N'-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide

Cat. No.: B11535372
M. Wt: 369.5 g/mol
InChI Key: VLFQRXYMQMOGLA-OBGWFSINSA-N
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Description

N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide is a chemical compound characterized by its unique structure, which includes a nitrophenyl group, a sulfonohydrazide moiety, and a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and decane-1-sulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Reaction Conditions:

    Reagents: 2-nitrobenzaldehyde, decane-1-sulfonohydrazide

    Solvent: Ethanol or methanol

    Temperature: Reflux (approximately 78-80°C for ethanol)

    Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The sulfonohydrazide moiety can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like hydrogen peroxide or chlorine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Oxidation: Hydrogen peroxide, chlorine

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides

Major Products

    Reduction: Formation of N’-[(E)-(2-aminophenyl)methylidene]decane-1-sulfonohydrazide

    Oxidation: Formation of decane-1-sulfonic acid or decane-1-sulfonyl chloride

    Substitution: Formation of substituted hydrazides depending on the nucleophile used

Scientific Research Applications

N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide depends on its application. For instance, as an antimicrobial agent, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In medicinal chemistry, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide can be compared with other similar compounds such as:

    N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a benzene ring instead of a decane chain, which may affect its solubility and reactivity.

    N’-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide: Similar structure but with the nitro group in the para position, which can influence its electronic properties and reactivity.

The uniqueness of N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide lies in its specific combination of functional groups and the length of the alkyl chain, which can impart distinct physical and chemical properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of N’-[(E)-(2-nitrophenyl)methylidene]decane-1-sulfonohydrazide, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C17H27N3O4S

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]decane-1-sulfonamide

InChI

InChI=1S/C17H27N3O4S/c1-2-3-4-5-6-7-8-11-14-25(23,24)19-18-15-16-12-9-10-13-17(16)20(21)22/h9-10,12-13,15,19H,2-8,11,14H2,1H3/b18-15+

InChI Key

VLFQRXYMQMOGLA-OBGWFSINSA-N

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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